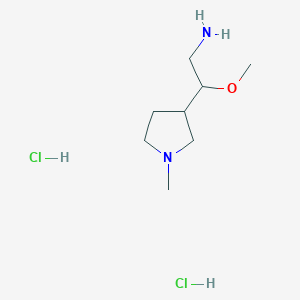![molecular formula C8H15NO B2586434 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol CAS No. 1849348-06-6](/img/structure/B2586434.png)
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is an organic compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The compound appears as an oil .
Molecular Structure Analysis
The InChI code for “1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is 1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol” is an oil . It should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Aminocyclobutanes and Aminocyclopropanes
The synthesis of amine-substituted cyclobutanes and cyclopropanes, which are crucial substructures in biologically active compounds, represents a significant application. Feng et al. (2019) described a method for producing these compounds in a diastereo- and enantioselective manner through CuH-catalyzed hydroamination. This process is particularly important for creating polysubstituted variants with multiple substituents and stereocenters, enhancing their potential in medicinal chemistry and drug design Feng, Hao, Liu, & Buchwald, 2019.
Palladium-Catalyzed Enantioselective C(sp3)–H Arylation
Rodrigalvarez et al. (2022) reported on the palladium-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes. This method facilitates the formation of carbon-aryl bonds on these strained cycloalkanes frameworks with high diastereomer and enantiomeric ratios. Such advancements are pivotal in the streamlined synthesis of functionalized aminomethyl-strained cycloalkanes, offering wide applications in the synthesis of biologically active molecules Rodrigalvarez, Reeve, Miró, & Gaunt, 2022.
Construction of Functionalized Cyclobutane Derivatives
Yao and Shi (2007) explored the Lewis acid-catalyzed cascade construction of functionalized cyclobutane derivatives from arylmethylenecyclopropanes. This methodology underscores the versatility of cyclopropane and cyclobutane frameworks as precursors for the synthesis of a wide array of functionalized derivatives, highlighting their significance in organic synthesis and potential applications in developing new pharmacophores Yao & Shi, 2007.
Enantioselective Synthesis of Cyclopropylboronate Esters
Hussain et al. (2009) introduced the use of 1-alkenyl-1,1-heterobimetallics in the stereoselective synthesis of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones. The research illustrates the application of cyclopropyl and cyclobutane units in constructing complex molecular architectures with multiple stereocenters, offering a pathway to synthesize valuable building blocks for further chemical transformations Hussain et al., 2009.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIYGCOBKJOAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2(CC2)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)



![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)
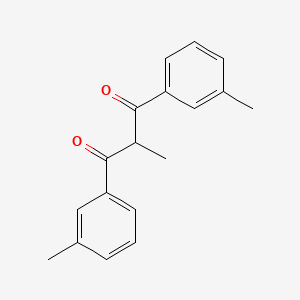
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)
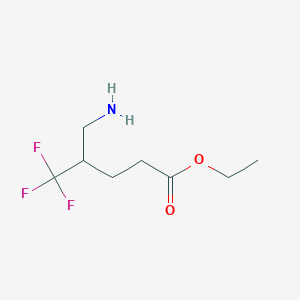
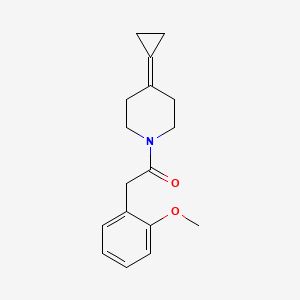
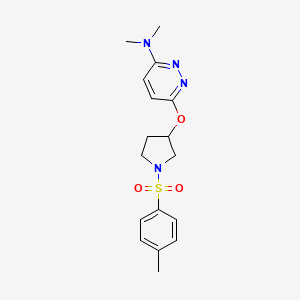
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)
